molecular formula C8N16O4 B11561934 6,13,20,27-tetraoxa-2,3,5,7,9,10,12,14,16,17,19,21,23,24,26,28-hexadecazapentacyclo[23.3.0.04,8.011,15.018,22]octacosa-1(28),2,4,7,9,11,14,16,18,21,23,25-dodecaene

6,13,20,27-tetraoxa-2,3,5,7,9,10,12,14,16,17,19,21,23,24,26,28-hexadecazapentacyclo[23.3.0.04,8.011,15.018,22]octacosa-1(28),2,4,7,9,11,14,16,18,21,23,25-dodecaene

Cat. No.: B11561934
M. Wt: 384.19 g/mol
InChI Key: GOQQNOBSUGXYBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,13,20,27-tetraoxa-2,3,5,7,9,10,12,14,16,17,19,21,23,24,26,28-hexadecazapentacyclo[233004,8011,15018,22]octacosa-1(28),2,4,7,9,11,14,16,18,21,23,25-dodecaene is a highly complex organic compound characterized by its intricate structure, which includes multiple oxygen and nitrogen atoms arranged in a pentacyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, including the formation of intermediate compounds that are subsequently transformed into the final product. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired chemical transformations occur.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger volumes, and ensuring the purity and consistency of the final product. This may involve the use of specialized equipment and techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, which can change the compound’s properties.

    Substitution: The replacement of one atom or group of atoms with another, which can modify the compound’s functionality.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to dissolve the reactants.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a catalyst in various reactions.

Biology

In biology, it might be studied for its potential interactions with biological molecules, such as proteins or nucleic acids, and its effects on cellular processes.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets involved in disease pathways.

Industry

In industry, it might be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could alter the activity of these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other polycyclic organic molecules with multiple oxygen and nitrogen atoms, such as crown ethers or cryptands.

Uniqueness

What sets this compound apart is its specific arrangement of atoms and the resulting electronic structure, which can confer unique reactivity and properties not found in other similar compounds.

Properties

Molecular Formula

C8N16O4

Molecular Weight

384.19 g/mol

IUPAC Name

6,13,20,27-tetraoxa-2,3,5,7,9,10,12,14,16,17,19,21,23,24,26,28-hexadecazapentacyclo[23.3.0.04,8.011,15.018,22]octacosa-1(28),2,4,7,9,11,14,16,18,21,23,25-dodecaene

InChI

InChI=1S/C8N16O4/c9-1-2(18-25-17-1)10-12-5-6(22-27-21-5)14-16-8-7(23-28-24-8)15-13-4-3(11-9)19-26-20-4

InChI Key

GOQQNOBSUGXYBB-UHFFFAOYSA-N

Canonical SMILES

C12=NON=C1N=NC3=NON=C3N=NC4=NON=C4N=NC5=NON=C5N=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.